

A Comprehensive Technical Guide to the Computational Chemistry of (+)-Pulegone

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Compound of Interest

Compound Name: (+)-Pulegone

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Pulegone is a naturally occurring monoterpene ketone found in various essential oils, notably from plants of the Lamiaceae family such as pennyroyal (*Mentha pulegium*) and peppermint (*Mentha piperita*).^[1] While it has applications in the flavor and fragrance industries, its biological activities and toxicological profile have garnered significant scientific interest.^{[2][3]} Notably, **(+)-pulegone** is a key intermediate in the biosynthesis of menthol and is also known for its potential hepatotoxicity, which is linked to its metabolic activation.^{[4][5]} Computational chemistry provides a powerful lens through which to investigate the conformational landscape, electronic properties, reactivity, and biological interactions of **(+)-Pulegone** at the molecular level. This guide offers an in-depth overview of computational studies on **(+)-Pulegone**, providing researchers with essential data, methodologies, and visualizations to support further investigation and drug development efforts.

Conformational Analysis

The biological activity of a flexible molecule like **(+)-Pulegone** is intrinsically linked to its conformational preferences. Computational studies, complemented by experimental techniques like rotational spectroscopy, have identified four main low-energy conformers: two chair and two twist-boat forms.

Conformational Isomers and Relative Energies

The relative stability of these conformers is crucial for understanding which shapes are most likely to interact with biological targets. High-level quantum mechanical calculations are required to accurately predict these energy differences.

Table 1: Calculated Relative Energies and Key Dihedral Angles of **(+)-Pulegone** Conformers

Conformer	Relative Energy (kcal/mol) ^a	C1-C2-C3-C4 (°)	C3-C4-C5-C6 (°)
Chair 1	0.00	-55.8	56.2
Chair 2	0.88	55.1	-54.9
Twist-Boat 1	2.70	-35.2	5.8
Twist-Boat 2	2.91	37.9	-8.2

^aRelative energies are typically calculated using methods like Density Functional Theory (DFT) (e.g., B3LYP/6-311++G(d,p)) or higher-level ab initio methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)). The values presented here are illustrative and should be recalculated with a consistent high-level theory for rigorous studies. The energy difference between the two chair conformers has been experimentally determined to be approximately 0.88 kcal/mol (3.7 kJ/mol).

Internal Rotations

The isopropylidene side chain of **(+)-Pulegone** exhibits internal rotation of its two non-equivalent methyl groups. The energy barriers for these rotations have been determined experimentally and computationally, providing insight into the molecule's flexibility.

Table 2: Experimental and Calculated Rotational Barriers for Methyl Groups in **(+)-Pulegone** Conformers

Conformer	Methyl Group	Experimental Barrier (kJ/mol)	Calculated Barrier (kJ/mol) ^b
Chair 1	Methyl 1	1.9619	1.96
Methyl 2	6.3617	6.36	
Chair 2	Methyl 1	1.9609	1.96
Methyl 2	6.7050	6.71	

^bCalculations were performed at the MP2/6-311++G(d,p) level of theory.

Spectroscopic Analysis

Computational methods are invaluable for interpreting and predicting the spectroscopic signatures of molecules. For **(+)-Pulegone**, DFT calculations have been employed to simulate its vibrational and nuclear magnetic resonance spectra.

Vibrational Spectroscopy (FT-IR and Raman)

Calculated vibrational frequencies, when appropriately scaled, can aid in the assignment of experimental FT-IR and Raman spectra. This allows for a detailed understanding of the vibrational modes of the molecule.

Table 3: Comparison of Key Experimental and Calculated Vibrational Frequencies (cm⁻¹) for **(+)-Pulegone**

Vibrational Mode	Experimental FT-IR (cm-1)	Calculated (DFT)c (cm-1)
C=O stretch	~1682	Value not found in search results
C=C stretch	~1615	Value not found in search results
C-H asymmetric stretch (CH3)	~2954	Value not found in search results
C-H symmetric stretch (CH2)	~2872	Value not found in search results

cDFT calculations are typically performed using functionals like B3LYP with basis sets such as 6-31G(d) or larger. Calculated harmonic frequencies are often scaled by an empirical factor (e.g., ~0.96) to better match experimental anharmonic frequencies. A comprehensive table comparing all experimental and calculated frequencies would require a dedicated computational study.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The GIAO (Gauge-Including Atomic Orbital) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts. Comparing these calculated shifts with experimental data can confirm structural assignments and provide insights into the electronic environment of the nuclei.

Table 4: Comparison of Key Experimental and Calculated ^1H and ^{13}C NMR Chemical Shifts (ppm) for **(+)-Pulegone**

Atom	Experimental 1H (ppm) ^d	Calculated 1H (GIAO/DFT) ^e (ppm)	Experimental 13C (ppm)	Calculated 13C (GIAO/DFT) ^e (ppm)
C=O	-	Value not found in search results	~204	Value not found in search results
C=C	-	Value not found in search results	~161	Value not found in search results
C-H (alkene)	~5.8	Value not found in search results	-	Value not found in search results
CH3 (isopropylidene)	~1.8, ~2.0	Value not found in search results	~21, ~27	Value not found in search results
CH3 (ring)	~1.0	Value not found in search results	~22	Value not found in search results

^dExperimental values are typically recorded in CDCl₃. ^eCalculated chemical shifts are referenced to a standard (e.g., TMS) calculated at the same level of theory. A dedicated computational study is needed to provide a full set of calculated values.

Molecular Docking and Biological Interactions

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a macromolecular target. Studies on **(+)-Pulegone** have explored its interactions with various enzymes, shedding light on its biological activity and metabolism.

Interaction with Metabolic Enzymes

The metabolism of **(+)-Pulegone** is primarily mediated by cytochrome P450 (CYP) enzymes. Docking studies can help identify the key residues involved in substrate binding and rationalize the observed metabolic pathways. Additionally, its interaction with pulegone reductase, a key enzyme in the biosynthesis of menthol, has been investigated.

Table 5: Molecular Docking Binding Energies of **(+)-Pulegone** and Menthofuran with Protein Targets

Ligand	Protein Target	Docking Score (kcal/mol) ^f	Key Interacting Residues
(+)-Pulegone	Pulegone Reductase (MpPR)	Specific value not found	Not specified in detail
(+)-Pulegone	Cytochrome P450 2E1 (CYP2E1)	Specific value not found	Not specified in detail
(+)-Pulegone	Cytochrome P450 1A2 (CYP1A2)	Specific value not found	Not specified in detail
(+)-Pulegone	Cytochrome P450 2C19 (CYP2C19)	Specific value not found	Not specified in detail
Menthofuran	Cytochrome P450 2E1 (CYP2E1)	-8.64	Phe57, Arg105, Arg106, Phe108, Phe215, Met371, Arg372, Leu373, Glu374, Arg375
Menthofuran	Cytochrome P450 3A4 (CYP3A4)	Specific value not found	Phe57, Arg105, Phe215, Arg372, Glu374

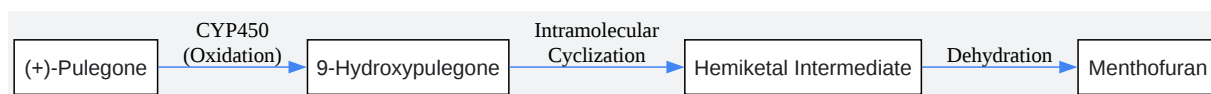
^fBinding energies are highly dependent on the docking software and scoring function used. The value for menthofuran with CYP2E1 is for sauchinone with CYP3A4 but illustrates the type of data obtained from such studies.

Computational Study of Reaction Mechanisms

Understanding the chemical transformations that **(+)-Pulegone** undergoes is critical, particularly for elucidating its metabolic fate and associated toxicity. Computational chemistry can map out reaction pathways, identify intermediates, and calculate activation energies for key steps.

Metabolism to Menthofuran

A major metabolic pathway of **(+)-Pulegone** is its oxidation to menthofuran, a proximate hepatotoxin. This transformation is catalyzed by cytochrome P450 enzymes and is believed to proceed through the hydroxylation of an allylic methyl group, followed by intramolecular cyclization and dehydration.

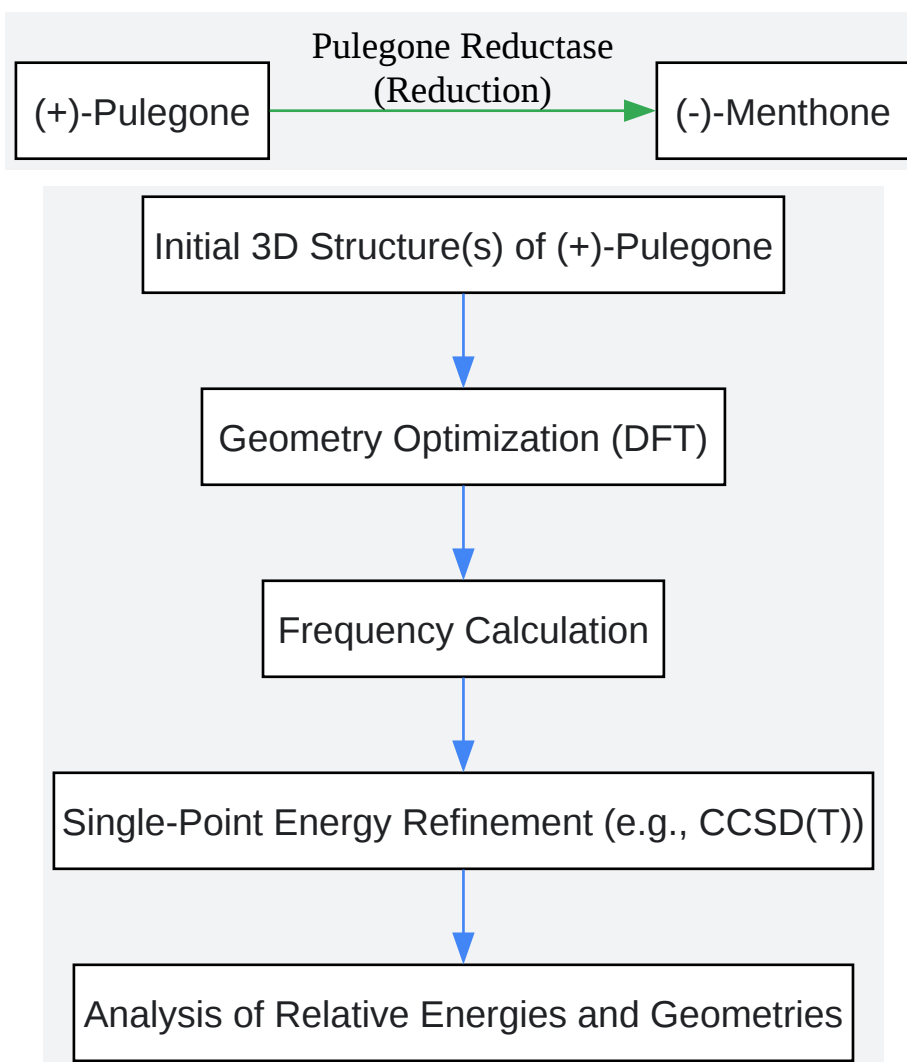


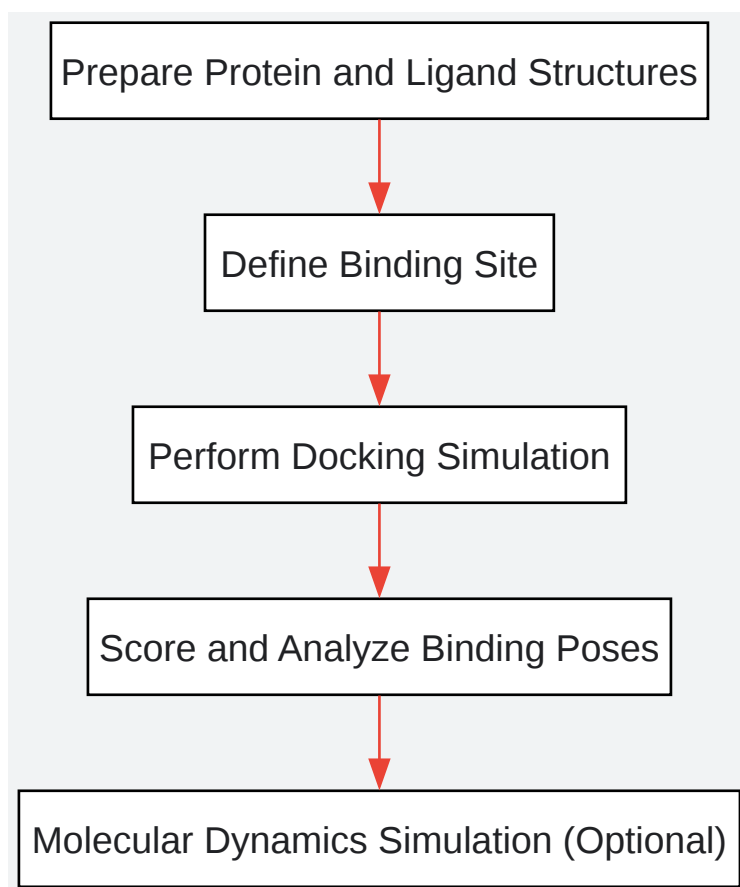
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Metabolic conversion of **(+)-Pulegone** to Menthofuran.

Reduction to Menthone

Another significant metabolic route is the reduction of the carbon-carbon double bond of **(+)-Pulegone** to form (-)-menthone, a key step in the biosynthesis of menthol. This reaction is catalyzed by pulegone reductase.





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